molecular formula C9H20Cl2N2O3 B2783893 2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride CAS No. 2416230-97-0

2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride

Cat. No. B2783893
CAS RN: 2416230-97-0
M. Wt: 275.17
InChI Key: YNBXETBNAYJZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride, also known as AMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Hydrogen-Bonding Patterns in Morpholinium Salts

Research into the hydrogen-bonding patterns of morpholinium salts, including compounds structurally related to "2-Amino-3-methyl-3-morpholin-4-ylbutanoic acid; dihydrochloride," reveals significant insights into their crystal structures and intermolecular interactions. These patterns are crucial for understanding the compound's potential applications in material science and drug design. The study by Smith (2016) on the morpholinium salts of monoaminobenzoic acids demonstrates the importance of hydrogen-bonding interactions in determining the molecular conformation and stability of these compounds, which could inform their use in developing novel pharmaceutical formulations or materials with specific physical properties (Smith, 2016).

Synthesis of Fmoc-protected Morpholine Derivatives

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, as detailed by Sladojevich et al. (2007), highlights a practical approach to producing protected amino acids for peptidomimetic chemistry. This research underscores the compound's utility in solid-phase peptide synthesis, suggesting its potential for creating peptide-based therapeutic agents or biological probes. The efficient and scalable synthesis route opens avenues for the compound's incorporation into complex peptides or peptidomimetics with specific biological activities, facilitating research in medicinal chemistry and drug development (Sladojevich et al., 2007).

properties

IUPAC Name

2-amino-3-methyl-3-morpholin-4-ylbutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.2ClH/c1-9(2,7(10)8(12)13)11-3-5-14-6-4-11;;/h7H,3-6,10H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDRMZVGIJGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)N1CCOCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.